molecular formula C14H16N4O B3719526 4-methyl-2-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl]-1H-pyrimidin-6-one

4-methyl-2-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl]-1H-pyrimidin-6-one

Cat. No.: B3719526
M. Wt: 256.30 g/mol
InChI Key: DGVVOVUMDRXUIO-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl]-1H-pyrimidin-6-one is a compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by the presence of a pyrimidinone ring and a hydrazone linkage, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 4-methyl-2-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl]-1H-pyrimidin-6-one typically involves the condensation of 4-methylphenylhydrazine with 4-methyl-2-oxo-1,2-dihydropyrimidine-6-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-methyl-2-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl]-1H-pyrimidin-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cellular processes such as DNA replication and protein synthesis, which are crucial for the survival of microorganisms and cancer cells .

Properties

IUPAC Name

4-methyl-2-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-9-4-6-12(7-5-9)11(3)17-18-14-15-10(2)8-13(19)16-14/h4-8H,1-3H3,(H2,15,16,18,19)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVVOVUMDRXUIO-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC2=NC(=CC(=O)N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC2=NC(=CC(=O)N2)C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
4-methyl-2-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl]-1H-pyrimidin-6-one

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